molecular formula C9H9N3O2S B13864879 methyl N-amino-N-(1,3-benzothiazol-2-yl)carbamate

methyl N-amino-N-(1,3-benzothiazol-2-yl)carbamate

Cat. No.: B13864879
M. Wt: 223.25 g/mol
InChI Key: GITYQLRRZVJMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-amino-N-(1,3-benzothiazol-2-yl)carbamate is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-amino-N-(1,3-benzothiazol-2-yl)carbamate typically involves the reaction of 2-aminobenzothiazole with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl N-amino-N-(1,3-benzothiazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the benzothiazole ring .

Scientific Research Applications

Methyl N-amino-N-(1,3-benzothiazol-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-amino-N-(1,3-benzothiazol-2-yl)carbamate involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In anticancer research, it may inhibit enzymes involved in cell cycle regulation or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-amino-N-(1,3-benzothiazol-2-yl)carbamate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

methyl N-amino-N-(1,3-benzothiazol-2-yl)carbamate

InChI

InChI=1S/C9H9N3O2S/c1-14-9(13)12(10)8-11-6-4-2-3-5-7(6)15-8/h2-5H,10H2,1H3

InChI Key

GITYQLRRZVJMEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(C1=NC2=CC=CC=C2S1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.